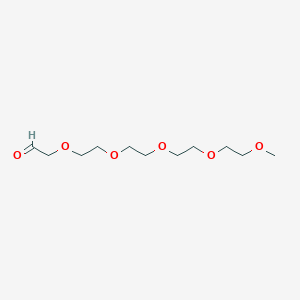

m-PEG4-CH2-aldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERZZOPFAPJECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-acetaldehyde (m-PEG4-CH2-aldehyde), a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reactivity, and provides standardized protocols for its application.

Core Concepts: Introduction to m-PEG4-CH2-aldehyde

m-PEG4-CH2-aldehyde is a PEG derivative featuring a methoxy-terminated polyethylene (B3416737) glycol chain with four repeating ethylene (B1197577) glycol units, and a reactive aldehyde group at the other end.[1] The PEG component imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecule.[2] The terminal aldehyde group serves as a reactive handle for the covalent attachment to various nucleophiles.

Chemical Structure and Properties

The chemical structure of m-PEG4-CH2-aldehyde is characterized by a short, discrete PEG chain (n=4) end-capped with a methoxy (B1213986) group and terminating in an acetaldehyde (B116499) functional group.

Table 1: Physicochemical Properties of m-PEG4-CH2-aldehyde

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | [3] |

| Synonyms | mPEG4-CH2CHO, m-PEG4-aldehyde | [3] |

| CAS Number | 1059189-65-9 | [1] |

| Molecular Formula | C11H22O6 | |

| Molecular Weight | 250.29 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Highly soluble in water and polar organic solvents (e.g., DMSO, DMF) | |

| Storage Conditions | -20°C, under an inert atmosphere |

Data Presentation: Quantitative Insights

While specific quantitative data for m-PEG4-CH2-aldehyde is not extensively published, the following tables summarize available information and typical data for similar short-chain PEG aldehydes.

Table 2: Solubility Profile (Predicted/Inferred)

| Solvent | Solubility | Notes |

| Water | Highly Soluble | The hydrophilic PEG chain enhances aqueous solubility. |

| PBS (Phosphate-Buffered Saline) | Highly Soluble | Soluble in common aqueous buffers. |

| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing stock solutions. |

| DMF (Dimethylformamide) | Soluble | Another suitable organic solvent for stock solutions. |

| Ethanol | Soluble | Generally soluble in lower alcohols. |

| Acetonitrile | Soluble | Soluble in polar aprotic solvents. |

Table 3: Factors Influencing Stability

| Factor | Effect on Stability | Recommendations |

| Temperature | Higher temperatures accelerate degradation. | Store at -20°C for long-term stability. |

| Oxygen | The aldehyde group is susceptible to oxidation to a carboxylic acid. | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Exposure to light, especially UV, can promote degradation. | Store in the dark or in an amber vial. |

| pH | Stability is pH-dependent; extremes in pH can lead to degradation. | Use appropriate buffers for reactions and storage of solutions. |

| Moisture | Can lead to the formation of the less reactive hydrate (B1144303) form. | Keep in a tightly sealed container with a desiccant. |

Experimental Protocols

The aldehyde group of m-PEG4-CH2-aldehyde is a versatile functional group for bioconjugation. The following are detailed protocols for its most common reactions.

Reductive Amination for Stable Amine Linkage

Reductive amination is a widely used method to conjugate m-PEG4-CH2-aldehyde to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) to form a stable secondary amine bond.

Materials:

-

m-PEG4-CH2-aldehyde

-

Amine-containing molecule (e.g., protein, peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 6.5-7.5. Avoid amine-containing buffers like Tris.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5.

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare a stock solution of m-PEG4-CH2-aldehyde in the reaction buffer or an appropriate organic solvent like DMSO.

-

-

Schiff Base Formation:

-

Add a 5- to 20-fold molar excess of the m-PEG4-CH2-aldehyde solution to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Reduction:

-

Prepare a fresh stock solution of the reducing agent (e.g., 65 mM NaBH₃CN in water).

-

Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.

-

Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

-

-

Purification:

-

Purify the PEGylated conjugate from excess reagents using size-exclusion chromatography or dialysis.

-

Hydrazone and Oxime Ligation

m-PEG4-CH2-aldehyde reacts with hydrazide- and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. Oxime bonds are generally more stable than hydrazone bonds.

Materials:

-

m-PEG4-CH2-aldehyde

-

Hydrazide or aminooxy-functionalized molecule

-

Reaction Buffer: For hydrazone formation, an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) is often used. For oxime formation, a near-neutral buffer (e.g., PBS, pH 6.5-7.5) is suitable.

-

Aniline (B41778) (optional catalyst for oxime formation)

-

Purification system

Procedure:

-

Preparation of Reactants:

-

Dissolve the hydrazide or aminooxy-functionalized molecule in the appropriate reaction buffer.

-

Prepare a stock solution of m-PEG4-CH2-aldehyde.

-

-

Ligation Reaction:

-

Combine the reactants in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

-

If using a catalyst for oxime formation, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatography method.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reductive amination of m-PEG4-CH2-aldehyde with a primary amine.

Caption: Ligation of m-PEG4-CH2-aldehyde with hydrazide or aminooxy groups.

Caption: Workflow for ADC synthesis using m-PEG4-CH2-aldehyde.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG4-CH2-aldehyde, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Core Concepts: Introduction to m-PEG4-CH2-aldehyde

m-PEG4-CH2-aldehyde, with the chemical name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde, is a member of the polyethylene (B3416737) glycol (PEG) family of polymers.[1] It is characterized by a methoxy-terminated tetraethylene glycol chain coupled to an acetaldehyde (B116499) functional group. This unique structure imparts both hydrophilicity, due to the PEG chain, and a reactive aldehyde group for covalent conjugation.[2][3]

The methoxy (B1213986) cap on the PEG chain prevents unwanted crosslinking reactions, making it a valuable tool for controlled bioconjugation.[4] The aldehyde functionality allows for specific reactions with primary amines, hydrazides, and aminooxy groups, enabling the covalent attachment of the PEG moiety to a variety of biomolecules and surfaces.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of m-PEG4-CH2-aldehyde is crucial for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₂O₆ | |

| Molecular Weight | 250.29 g/mol | |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | |

| Synonyms | mPEG4-CH2CHO, 2,5,8,11,14-pentaoxahexadecan-16-al | |

| Appearance | White solid or viscous liquid | |

| Purity | ≥95% | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage Conditions | -20°C, desiccated |

Key Applications in Research and Development

The unique properties of m-PEG4-CH2-aldehyde make it a valuable reagent in a multitude of applications, primarily centered around the concept of PEGylation.

3.1. PEGylation of Proteins and Peptides:

PEGylation is the process of covalently attaching PEG chains to biomolecules, most notably proteins and peptides. This modification can significantly enhance the therapeutic properties of these molecules by:

-

Increasing hydrodynamic size: This leads to reduced renal clearance and a longer circulation half-life in vivo.

-

Masking immunogenic epitopes: The PEG chain can shield the protein from the host's immune system, reducing immunogenicity.

-

Improving solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of hydrophobic proteins.

The aldehyde group of m-PEG4-CH2-aldehyde reacts with primary amines, such as the N-terminus of a protein or the ε-amine group of lysine (B10760008) residues, through a process called reductive amination.

3.2. Surface Modification:

The reactive aldehyde group can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and biocompatible coatings.

3.3. Drug Delivery:

m-PEG4-CH2-aldehyde can be used as a linker to conjugate drugs to carrier molecules, such as nanoparticles or antibodies, to improve their pharmacokinetic profiles and target them to specific tissues or cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving m-PEG4-CH2-aldehyde.

4.1. General Protocol for Reductive Amination of a Protein:

This protocol outlines the general steps for conjugating m-PEG4-CH2-aldehyde to a protein via reductive amination.

Materials:

-

Protein of interest

-

m-PEG4-CH2-aldehyde

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEGylation Reagent Preparation: Immediately before use, dissolve m-PEG4-CH2-aldehyde in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the m-PEG4-CH2-aldehyde solution to the protein solution.

-

Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

-

Purification: Remove unreacted PEG reagent and purify the PEGylated protein using an appropriate chromatography method.

-

Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

4.2. Purification of PEGylated Proteins:

The purification of the PEGylated protein from the reaction mixture is a critical step to remove unreacted protein, excess PEG reagent, and reaction byproducts.

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Due to the increase in size upon PEGylation, SEC is effective at separating the PEGylated protein from the smaller, unreacted protein.

-

Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein. This change in charge can be exploited to separate the PEGylated protein from the native protein using IEX.

4.3. Characterization of PEGylated Proteins:

Thorough characterization of the PEGylated conjugate is essential to ensure its quality and efficacy.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and, therefore, the number of PEG chains attached per protein molecule.

-

Functional Assays: It is crucial to perform relevant biological assays to confirm that the PEGylation process has not significantly compromised the protein's activity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Figure 1. Workflow for the reductive amination of a protein using m-PEG4-CH2-aldehyde.

Figure 2. General workflows for the purification of PEGylated proteins.

References

An In-depth Technical Guide to the Synthesis and Mechanism of m-PEG4-CH2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms for producing m-PEG4-CH2-aldehyde, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and pharmaceutical development. This document details common synthetic routes, explores the underlying chemical mechanisms, provides detailed experimental protocols, and offers insights into the purification of the final product.

Introduction to m-PEG4-CH2-aldehyde

Methoxy-poly(ethylene glycol)-aldehyde, specifically with four ethylene (B1197577) glycol units (m-PEG4-CH2-aldehyde), is a critical reagent in the field of bioconjugation. The terminal aldehyde group offers a reactive handle for selectively coupling with amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. This process forms a stable secondary amine linkage, making m-PEG4-CH2-aldehyde a popular choice for modifying biological molecules to improve their solubility, stability, and pharmacokinetic profiles. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility while minimizing non-specific interactions.

Synthetic Pathways for m-PEG4-CH2-aldehyde

The primary route to m-PEG4-CH2-aldehyde involves the selective oxidation of the terminal primary alcohol of methoxy-tetra(ethylene glycol) (m-PEG4-OH). Several oxidation methods are amenable to this transformation, each with its own advantages and considerations regarding reaction conditions, reagent toxicity, and scalability. This guide focuses on three widely used and effective methods:

-

Parikh-Doering Oxidation: A mild and efficient method using the sulfur trioxide-pyridine complex to activate dimethyl sulfoxide (B87167) (DMSO).

-

Swern Oxidation: A reliable and high-yielding method that utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures.

-

Dess-Martin Oxidation: A versatile and convenient method employing the hypervalent iodine reagent, Dess-Martin periodinane (DMP).

The general synthetic scheme is illustrated below:

Caption: General synthesis pathway for m-PEG4-CH2-aldehyde.

Detailed Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Parikh-Doering Oxidation Mechanism

The Parikh-Doering oxidation is known for its mild reaction conditions, often conducted at or near room temperature.[1][2] The mechanism involves the activation of DMSO by the sulfur trioxide-pyridine complex.[1][3]

The key steps are:

-

Activation of DMSO: Sulfur trioxide reacts with DMSO to form an electrophilic sulfur species.[3]

-

Alcohol Addition: The primary alcohol of m-PEG4-OH attacks the activated sulfur, forming an alkoxysulfonium salt.

-

Ylide Formation: A hindered base, such as triethylamine (B128534) or diisopropylethylamine, removes a proton from a methyl group of the alkoxysulfonium salt, generating a sulfur ylide.

-

Intramolecular Proton Transfer and Elimination: The ylide undergoes a five-membered ring transition state, leading to the formation of the aldehyde, dimethyl sulfide, and the protonated base.

Caption: Mechanism of the Parikh-Doering oxidation.

Swern Oxidation Mechanism

The Swern oxidation is a widely used method that requires cryogenic temperatures (-78 °C) to control the reactivity of the intermediates.

The mechanism proceeds as follows:

-

Formation of the Swern Reagent: Oxalyl chloride reacts with DMSO at low temperature to form a highly electrophilic chlorosulfonium salt, with the evolution of carbon monoxide and carbon dioxide.

-

Alcohol Addition: m-PEG4-OH attacks the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.

-

Ylide Formation: A hindered base, typically triethylamine, deprotonates a methyl group attached to the sulfur, creating a sulfur ylide.

-

Intramolecular Elimination: The ylide collapses via a five-membered ring transition state to yield m-PEG4-CH2-aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.

Caption: Mechanism of the Swern oxidation.

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation offers the convenience of being performed at room temperature with a stable, commercially available reagent.

The mechanism is as follows:

-

Ligand Exchange: The alcohol displaces an acetate (B1210297) group on the hypervalent iodine of the Dess-Martin periodinane (DMP) to form an intermediate.

-

Deprotonation and Elimination: An acetate ion acts as a base to remove the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination to form the aldehyde, the iodinane byproduct, and acetic acid.

Caption: Mechanism of the Dess-Martin oxidation.

Quantitative Data and Reaction Parameters

The following tables summarize typical reaction parameters for the oxidation of primary alcohols to aldehydes using the described methods. These are representative values and may require optimization for the specific synthesis of m-PEG4-CH2-aldehyde.

Table 1: Reagent Stoichiometry

| Reagent | Parikh-Doering Oxidation (molar eq.) | Swern Oxidation (molar eq.) | Dess-Martin Oxidation (molar eq.) |

| m-PEG4-OH | 1.0 | 1.0 | 1.0 |

| DMSO | 3.0 - 14.0 | 2.0 - 4.0 | - |

| SO3-Pyridine | 2.0 - 4.0 | - | - |

| Oxalyl Chloride | - | 1.1 - 2.0 | - |

| Triethylamine/DIPEA | 3.0 - 7.0 | 3.0 - 5.0 | - |

| Dess-Martin Periodinane | - | - | 1.1 - 1.5 |

Table 2: Reaction Conditions and Performance

| Parameter | Parikh-Doering Oxidation | Swern Oxidation | Dess-Martin Oxidation |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Room Temperature |

| Reaction Time | 0.5 - 3 hours | 1 - 4 hours | 0.5 - 4 hours |

| Typical Yield | 80-95% | >90% | >90% |

| Purity | High, requires chromatographic purification | High, requires chromatographic purification | High, requires chromatographic purification |

Experimental Protocols

The following are representative experimental protocols for the synthesis of m-PEG4-CH2-aldehyde.

Parikh-Doering Oxidation Protocol

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with m-PEG4-OH (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM).

-

Reagent Addition: Triethylamine (or diisopropylethylamine, 3.0-7.0 eq.) is added, followed by anhydrous DMSO (3.0-14.0 eq.). The mixture is stirred under a nitrogen atmosphere.

-

Oxidation: The sulfur trioxide-pyridine complex (2.0-4.0 eq.) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 0.5-3 hours.

-

Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Swern Oxidation Protocol

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and cooled to -78 °C (dry ice/acetone bath).

-

Activator Addition: Oxalyl chloride (1.1-2.0 eq.) is added, followed by the slow dropwise addition of a solution of anhydrous DMSO (2.0-4.0 eq.) in DCM, maintaining the temperature below -60 °C.

-

Alcohol Addition: A solution of m-PEG4-OH (1.0 eq.) in DCM is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

-

Base Addition: Triethylamine (3.0-5.0 eq.) is added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Dess-Martin Oxidation Protocol

-

Setup: A round-bottom flask with a magnetic stir bar is charged with m-PEG4-OH (1.0 eq.) and anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: Dess-Martin periodinane (1.1-1.5 eq.) is added in one portion at room temperature.

-

Reaction: The mixture is stirred at room temperature for 0.5-4 hours, monitoring the reaction progress by TLC.

-

Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude aldehyde is purified by flash column chromatography.

Purification and Characterization

Purification of the synthesized m-PEG4-CH2-aldehyde is typically achieved by column chromatography on silica gel. Due to the polar nature of the PEG chain, a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes, is often employed.

For higher purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method.

Caption: Purification workflow for m-PEG4-CH2-aldehyde.

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the aldehyde proton (typically around 9.8 ppm in ¹H NMR) and the disappearance of the alcohol methylene (B1212753) protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹).

Conclusion

The synthesis of m-PEG4-CH2-aldehyde is a critical process for the advancement of bioconjugation and drug delivery systems. The Parikh-Doering, Swern, and Dess-Martin oxidations are all robust and high-yielding methods for this transformation. The choice of method will depend on factors such as available equipment (for low-temperature reactions), reagent cost and toxicity, and the scale of the synthesis. Careful execution of the reaction and purification steps will ensure the production of high-purity m-PEG4-CH2-aldehyde, a vital tool for researchers and professionals in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on methoxy-polyethylene glycol-aldehyde with four PEG units (m-PEG4-CH2-aldehyde), a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanoparticle functionalization.

Chemical Identity and Properties

m-PEG4-CH2-aldehyde is a PEG derivative featuring a terminal methoxy (B1213986) group and a reactive aldehyde group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol spacer. The aldehyde group enables covalent conjugation to amine-containing molecules through reductive amination.

CAS Number : 1059189-65-9[1][2][3][4]

IUPAC Name : 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde[5]

The following table summarizes the key quantitative data for m-PEG4-CH2-aldehyde.

| Property | Value | Source(s) |

| CAS Number | 1059189-65-9 | |

| Molecular Formula | C₁₁H₂₂O₆ | |

| Molecular Weight | ~250.3 g/mol | |

| Purity | ≥95% | |

| Appearance | Varies (liquid or solid) | |

| Storage | Store at -20°C, protect from light and oxygen |

Core Application: Bioconjugation via Reductive Amination

The primary application for m-PEG4-CH2-aldehyde is the covalent attachment (PEGylation) to biomolecules such as proteins, peptides, or antibodies. This process leverages the reaction between the aldehyde group and primary amines (e.g., the N-terminus of a protein or the ε-amine of a lysine (B10760008) residue) in a two-step process known as reductive amination.

-

Schiff Base Formation : The aldehyde reacts with a primary amine to form a reversible imine intermediate (Schiff base). This reaction is typically favored under slightly acidic to neutral pH conditions.

-

Reductive Stabilization : A mild reducing agent is introduced to selectively reduce the imine bond, forming a stable, irreversible secondary amine linkage.

The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and improve pharmacokinetic properties.

The diagram below illustrates the general mechanism for conjugating m-PEG4-CH2-aldehyde to a biomolecule containing a primary amine.

Caption: Reaction pathway for reductive amination.

Experimental Protocols

This section provides a detailed methodology for a typical protein conjugation experiment using m-PEG4-CH2-aldehyde. This protocol is adapted from general procedures for PEG-aldehyde conjugation.

-

Amine-containing biomolecule (e.g., protein, peptide)

-

m-PEG4-CH2-aldehyde

-

Reaction Buffer : Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

-

Reducing Agent Stock : 5M Sodium cyanoborohydride (NaBH₃CN) in 1N NaOH. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Quenching Buffer : 1M Tris-HCl or 1M Glycine, pH 7.5.

-

Purification system (e.g., size-exclusion chromatography column).

The following diagram outlines the key steps for a successful bioconjugation procedure.

Caption: General workflow for protein PEGylation.

-

Biomolecule Preparation : Dissolve the protein or peptide in the amine-free reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

PEG-Aldehyde Preparation : Immediately before use, dissolve the m-PEG4-CH2-aldehyde in the reaction buffer to create a stock solution (e.g., 100 mg/mL).

-

Conjugation : Add the desired molar excess of the m-PEG4-CH2-aldehyde solution to the protein solution. A starting point of a 5 to 20-fold molar excess is recommended. Mix gently and allow the Schiff base to form by incubating for 1-2 hours at room temperature or overnight at 4°C.

-

Reduction : Add the freshly prepared sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation : Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted aldehyde.

-

Purification : Purify the resulting PEGylated biomolecule from excess PEG reagent and reducing agent using an appropriate method, such as size-exclusion chromatography (SEC).

Visualization of the Core Moiety

The structure of m-PEG4-CH2-aldehyde is fundamental to its function, providing a balance of reactivity and hydrophilicity.

Caption: Structure of m-PEG4-CH2-aldehyde.

References

- 1. m-PEG4-CH2-aldehyde, CAS 1059189-65-9 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mPEG4-CH2-Aldehyde - CD Bioparticles [cd-bioparticles.net]

- 4. m-PEG4-CH2-aldehyde_1059189-65-9_新研博美 [xinyanbm.com]

- 5. m-PEG4-CH2-aldehyde | C11H22O6 | CID 42627357 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight of m-PEG4-CH2-aldehyde

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

This technical guide provides comprehensive information on methoxy-poly(ethylene glycol)4-acetaldehyde (m-PEG4-CH2-aldehyde), a heterobifunctional PEGylation reagent. It is intended for researchers, scientists, and drug development professionals utilizing bioconjugation techniques. This document details the physicochemical properties, experimental protocols for its application, and a visual representation of the conjugation workflow.

Core Concepts and Applications

m-PEG4-CH2-aldehyde is a PEG derivative featuring a terminal methoxy (B1213986) group and an aldehyde functional group. The methoxy cap prevents unwanted crosslinking, while the aldehyde group provides a reactive site for conjugation. The core structure consists of four repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule and any biomolecule it is conjugated to.[1]

The aldehyde group is particularly useful for its reactivity towards primary amines, such as the N-terminal alpha-amine of proteins or the epsilon-amine of lysine (B10760008) residues.[2] This reaction, known as reductive amination, proceeds via an initial Schiff base formation, which is then reduced to form a stable secondary amine linkage.[2][3] Aldehydes can also react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.[1]

Key Applications Include:

-

PEGylation: Covalently attaching the PEG chain to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties. This can increase circulation half-life, enhance solubility, and reduce immunogenicity.

-

Drug Delivery: Functionalizing nanoparticles and other drug carriers to improve their stability and circulation time in biological systems.

-

Surface Modification: Modifying biosensor surfaces or medical implants to enhance biocompatibility and control ligand attachment.

-

Hydrogel Formation: Crosslinking with amine-functionalized polymers to create biocompatible hydrogels for tissue engineering applications.

Physicochemical Properties

The quantitative data for m-PEG4-CH2-aldehyde are summarized below.

| Property | Value | Reference |

| Molecular Weight | 250.29 g/mol | |

| 250.3 g/mol | ||

| Molecular Formula | C₁₁H₂₂O₆ | |

| CAS Number | 1059189-65-9 | |

| Purity | ≥95% - 98% | |

| Appearance | Off-white/white solid or viscous liquid | |

| Solubility | Soluble in aqueous solutions and most organic solvents | |

| Storage Conditions | -20°C |

Experimental Protocol: Protein PEGylation via Reductive Amination

This section details a general protocol for the N-terminal PEGylation of a protein using m-PEG4-CH2-aldehyde. The reaction conditions, particularly pH, are critical for achieving selectivity for the N-terminal amine over lysine residues.

Materials:

-

Protein of interest

-

m-PEG4-CH2-aldehyde

-

Pegylation Buffer: Amine-free buffer, pH 5.5-7.5 (e.g., MES, HEPES, or phosphate (B84403) buffer)

-

Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (B8407120) (STAB)

-

Quenching Solution (e.g., Tris buffer or glycine)

-

Purification System (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

-

Protein Preparation: Dissolve the target protein in the chosen pegylation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Reagent Preparation: Immediately before use, dissolve the m-PEG4-CH2-aldehyde in the pegylation buffer.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of m-PEG4-CH2-aldehyde to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Add the reducing agent to the reaction mixture. A 20- to 50-fold molar excess of NaCNBH₃ over the protein is typically sufficient.

-

Incubate the reaction mixture for 2 to 24 hours. The reaction can be performed at room temperature (2-4 hours) or at 4°C (overnight) with gentle agitation.

-

-

Reaction Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris or glycine) to consume any unreacted aldehyde.

-

Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate. This is commonly achieved using size exclusion chromatography (SEC), which separates molecules based on size, or through dialysis against an appropriate buffer.

-

Analysis: Characterize the final product using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm the degree of PEGylation and purity of the conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protein PEGylation process described above.

Caption: Workflow for protein conjugation using m-PEG4-CH2-aldehyde.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)4-acetaldehyde (m-PEG4-CH2-aldehyde), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and hydrogel formation. This document details its chemical and physical properties, provides an in-depth experimental protocol for its use in protein PEGylation, and discusses the broader implications of PEGylation on protein function and signaling.

Core Properties of m-PEG4-CH2-aldehyde

m-PEG4-CH2-aldehyde is a PEG derivative featuring a methoxy-terminated polyethylene (B3416737) glycol chain with a reactive aldehyde group at the other end. The PEG chain imparts hydrophilicity and biocompatibility, while the aldehyde group allows for covalent conjugation to primary amines on biomolecules.

Physicochemical Data

A summary of the key quantitative data for m-PEG4-CH2-aldehyde is presented in Table 1. This information is crucial for calculating molar excesses in conjugation reactions and for the general characterization of the molecule.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₂O₆ | PubChem |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | PubChem |

| Molecular Weight | 250.29 g/mol | PubChem |

| Exact Mass | 250.14163842 Da | PubChem |

| Purity | Typically ≥95% | Various Suppliers |

| Appearance | Colorless to pale yellow oil | General Knowledge |

| Solubility | Soluble in water and most organic solvents | General Knowledge |

Key Applications

The primary utility of m-PEG4-CH2-aldehyde lies in its ability to covalently modify biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins, peptides, and other molecules.

-

Protein and Peptide PEGylation: By reacting with primary amines (N-terminus or lysine (B10760008) side chains), m-PEG4-CH2-aldehyde can be attached to proteins and peptides. This can lead to an increased in vivo half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3][4][5]

-

Hydrogel Formation: The aldehyde group can react with other functional groups, such as hydrazides or amines, on other polymers to form crosslinked hydrogel networks. These hydrogels have applications in 3D cell culture, tissue engineering, and controlled drug release.

-

Drug Delivery: PEGylation of small molecule drugs or drug carriers can improve their pharmacokinetic profiles, leading to more effective drug delivery.

Experimental Protocol: Site-Specific N-terminal PEGylation of a Protein

This section provides a detailed methodology for the site-specific PEGylation of a therapeutic protein at its N-terminal α-amine using m-PEG4-CH2-aldehyde via reductive amination.

Principle

The reaction proceeds in two steps. First, the aldehyde group of m-PEG4-CH2-aldehyde reacts with the unprotonated primary amine of the protein's N-terminus to form an unstable Schiff base. By controlling the reaction pH to be slightly acidic (pH 5.5-6.5), the N-terminal α-amine, which typically has a lower pKa than the ε-amines of lysine residues, is preferentially targeted. Subsequently, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), reduces the imine bond to a stable secondary amine linkage.

Materials

-

m-PEG4-CH2-aldehyde

-

Therapeutic protein with an accessible N-terminus

-

Reaction Buffer: 100 mM MES or phosphate (B84403) buffer, 150 mM NaCl, pH 6.0

-

m-PEG4-CH2-aldehyde Stock Solution: Prepare fresh in anhydrous DMSO or the Reaction Buffer.

-

Sodium Cyanoborohydride (NaBH₃CN) Stock Solution: Prepare fresh in the Reaction Buffer. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

-

Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometry.

Procedure

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Determine the precise protein concentration using a suitable method (e.g., A280 nm absorbance or BCA assay).

-

-

PEGylation Reaction:

-

In a reaction vessel, add the protein solution.

-

Add the m-PEG4-CH2-aldehyde stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.

-

Gently mix the solution and incubate at room temperature for 30-60 minutes to allow for Schiff base formation.

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG4-CH2-aldehyde.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted PEG reagent and other small molecules by dialysis or diafiltration.

-

Purify the mono-PEGylated protein from unreacted protein and multi-PEGylated species using SEC or IEX chromatography. The choice of method will depend on the properties of the protein and the PEGylated conjugate.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

HPLC (SEC and/or IEX): To assess the purity of the mono-PEGylated conjugate.

-

Mass Spectrometry: To confirm the identity and determine the exact mass of the PEGylated protein.

-

Functional Assay: To evaluate the biological activity of the PEGylated protein compared to the unmodified protein.

-

Impact of PEGylation on Protein Function and Signaling

The covalent attachment of PEG chains can significantly alter the biological properties of a therapeutic protein. While often beneficial, these changes must be carefully evaluated.

-

Pharmacokinetics: PEGylation increases the hydrodynamic radius of the protein, which reduces renal clearance and prolongs its circulation half-life.

-

Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering its immunogenicity.

-

Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and physical stability.

-

Receptor Binding and Signaling: The presence of a PEG chain near the receptor-binding site of a protein can sterically hinder its interaction with its receptor. This may lead to a decrease in binding affinity and, consequently, altered downstream signaling. However, the prolonged circulation time can sometimes compensate for the reduced affinity, leading to an overall enhancement of the therapeutic effect.

Below is a conceptual diagram illustrating how PEGylation of a growth factor could modulate its signaling pathway.

Comprehensive Experimental Workflow for Developing a PEGylated Protein Therapeutic

The development of a PEGylated protein therapeutic is a multi-step process that involves more than just the conjugation reaction. The following diagram outlines a comprehensive experimental workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in PEG Linkers

This technical guide provides a comprehensive overview of the reactivity and applications of aldehyde-functionalized polyethylene (B3416737) glycol (PEG) linkers. The unique properties of PEG, such as its high water solubility, biocompatibility, and non-immunogenicity, make it an ideal polymer for bioconjugation.[1][2] The terminal aldehyde group offers a versatile and highly reactive handle for covalently attaching PEG to various biomolecules, enhancing their therapeutic properties.[1] This process, known as PEGylation, can improve the stability, bioavailability, and circulation time of drugs while reducing their immunogenicity.[2][3]

The aldehyde group's reactivity allows for specific conjugation to amine, hydrazide, and aminooxy groups on biomolecules like proteins, peptides, and antibodies, making PEG aldehydes invaluable tools in drug delivery, tissue engineering, and surface modification.

Core Reactivity of the Aldehyde Group

The terminal aldehyde group (-CHO) in PEG linkers is a highly reactive functional group that readily participates in several key chemical reactions used for bioconjugation. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon. The most common and impactful reactions for drug development professionals include reductive amination, hydrazone ligation, and oxime ligation.

Reductive Amination

Reductive amination is a robust and widely used method for creating a stable linkage between a PEG aldehyde and a primary amine (-NH2), such as the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue. The reaction proceeds in two main steps:

-

Schiff Base Formation: The aldehyde group reacts with the primary amine to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable and irreversible secondary amine linkage. Sodium cyanoborohydride is ideal as it does not reduce the aldehyde starting material, allowing for a one-pot reaction.

The resulting secondary amine bond is physiologically stable, making this method highly suitable for creating long-lasting bioconjugates.

Hydrazone Ligation

PEG aldehydes can react with molecules containing a hydrazide group (-NH-NH₂) to form a hydrazone linkage. This reaction is notable because the resulting acyl hydrazone bond is hydrolytically labile, especially under acidic conditions. This pH-sensitive cleavage makes hydrazone ligation particularly useful for creating prodrugs and drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes. The reaction can often proceed without a catalyst.

Oxime Ligation

Oxime ligation occurs when a PEG aldehyde reacts with an aminooxy group (-O-NH₂). This bioorthogonal reaction forms a highly stable oxime bond. The stability of the oxime linkage is significantly greater than that of imines or hydrazones, making it an excellent choice for applications requiring durable, long-term conjugation. The reaction proceeds efficiently in neutral aqueous conditions (pH 6.5-7.5) and can be accelerated by catalysts like aniline (B41778) or its derivatives.

Quantitative Data on Reaction Parameters

The efficiency and kinetics of PEG aldehyde reactions are influenced by several factors. Optimizing these parameters is crucial for achieving high yield and selectivity.

Table 1: Factors Influencing Reductive Amination Efficiency

| Parameter | Optimal Range/Condition | Effect on Reaction | Source(s) |

| pH | 6.0 - 7.0 | A slightly acidic pH is a good starting point, favoring Schiff base formation without significant PEG-aldehyde inactivation. | |

| Temperature | Room Temperature (21°C) or 4°C | Lower temperatures can improve selectivity by slowing down the reaction. Reaction can proceed overnight at 4°C. | |

| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A molar excess of PEG-aldehyde drives the reaction towards completion. | |

| Reaction Time | 2-24 hours | Shorter reaction times can be used to optimize for mono-PEGylated products and improve selectivity. | |

| Reducing Agent Conc. | 20-50 mM (NaBH₃CN) | Sufficient concentration is needed to efficiently reduce the formed imine to a stable amine. |

Table 2: Comparative Stability of Linkages

| Linkage Type | Formed From | Relative Stability | Key Feature | Source(s) |

| Secondary Amine | Reductive Amination | Very High | Stable, irreversible bond suitable for long-circulating drugs. | |

| Acyl Hydrazone | Hydrazone Ligation | Moderate (pH-dependent) | Reversible; cleavable in acidic environments (e.g., tumors). | |

| Oxime | Oxime Ligation | High | More stable than imines and hydrazones; requires no reduction. |

Experimental Protocols

Detailed methodologies are essential for reproducible results in bioconjugation.

Protocol 1: General Reductive Amination of a Protein

This protocol describes the conjugation of a PEG-aldehyde to a protein containing primary amine groups.

Materials:

-

Protein of interest

-

mPEG-aldehyde

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar amine-free buffer, pH 6.0-7.5.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Caution: Toxic, handle in a fume hood.

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine.

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer contains no primary amines (e.g., Tris) that would compete in the reaction.

-

PEG-Aldehyde Addition: Immediately before use, dissolve the mPEG-aldehyde in the Reaction Buffer. Add the desired molar excess (e.g., 5 to 20-fold) of the PEG-aldehyde solution to the protein solution.

-

Schiff Base Formation: Gently mix the solution and incubate for 1-2 hours at room temperature or overnight at 4°C to allow for the formation of the imine intermediate.

-

Reduction: Prepare a fresh solution of sodium cyanoborohydride. Add it to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation: Continue the reaction with gentle stirring for an additional 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

-

Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG and other reagents.

Protocol 2: Hydrazone Ligation for pH-Sensitive Conjugation

This protocol is adapted from a procedure for forming hydrazone derivatives with PEG-aldehydes.

Materials:

-

PEG-aldehyde (e.g., PEG 2000 Da)

-

Hydrazide-functionalized molecule (e.g., a drug or linker)

-

Solvent: Ethanol

-

Catalyst (optional): Acetic acid

Procedure:

-

Solution Preparation: Dissolve the hydrazide-functionalized molecule in ethanol.

-

PEG-Aldehyde Addition: Add the PEG-aldehyde to the hydrazide solution. A slight molar excess of one reactant may be used to drive the reaction.

-

Catalysis: Add a catalytic amount of acetic acid (e.g., 2 drops) to the reaction mixture.

-

Incubation: Stir the reaction system at room temperature for 24 hours.

-

Purification: Concentrate the mixture under reduced pressure. Precipitate the final PEG-hydrazone product by adding a non-solvent like ethyl ether. Collect the precipitate by vacuum filtration and dry under vacuum.

Protocol 3: Oxime Ligation for Stable Protein Immobilization

This protocol outlines the general steps for immobilizing a protein onto an aminooxy-functionalized surface.

Materials:

-

Aldehyde-modified protein (can be generated by oxidizing an N-terminal serine residue with sodium periodate)

-

Aminooxy-functionalized surface (e.g., glass slide, bead)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

-

Catalyst (optional but recommended): m-phenylenediamine (B132917) (mPDA) or aniline.

-

Blocking Buffer: 1% BSA in PBS.

Procedure:

-

Protein Preparation: Prepare a solution of the aldehyde-modified protein in the Reaction Buffer at a concentration of 0.1-1 mg/mL.

-

Catalyst Addition: If using a catalyst, add it to the protein solution to a final concentration of 50-100 mM.

-

Ligation Reaction: Immerse the aminooxy-functionalized surface in the protein solution. Incubate for 2-4 hours at room temperature with gentle agitation.

-

Washing: Remove the surface from the protein solution and wash thoroughly with a washing buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein.

-

Blocking: Immerse the surface in Blocking Buffer for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

-

Final Rinse: Rinse the surface with deionized water and dry under a gentle stream of nitrogen. The protein-immobilized surface is now ready for use.

Application in Hydrogel Formation

PEG aldehydes are key components in the formation of biodegradable and biocompatible hydrogels for applications like cell culture and tissue regeneration. In-situ forming hydrogels can be created by mixing a PEG-dialdehyde with a polymer containing primary amine groups, such as chitosan-PEG. The crosslinking occurs via the Schiff base reaction between the aldehyde and amine groups, forming a porous hydrogel network. The mechanical properties, gelation time, and degradation rate of these hydrogels can be precisely controlled by adjusting the polymer concentrations.

Conclusion

The aldehyde group in PEG linkers provides a powerful and versatile platform for bioconjugation. Its ability to react selectively with amines, hydrazides, and aminooxy groups enables the creation of a wide range of PEGylated therapeutics with tailored properties. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can optimize conjugation efficiency and product homogeneity. The choice between forming a stable secondary amine, a pH-cleavable hydrazone, or a highly stable oxime allows for the rational design of drug delivery systems, from long-circulating biologics to targeted, environment-sensitive prodrugs. This adaptability makes PEG-aldehyde chemistry a cornerstone of modern drug development and biomedical research.

References

An In-depth Technical Guide to PEGylation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This guide provides a comprehensive overview of the core principles of PEGylation, from fundamental chemistry to analytical characterization, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this critical bioconjugation technique.

Core Principles and Advantages of PEGylation

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. When conjugated to a protein, it imparts several beneficial properties:

-

Increased Serum Half-Life: The most significant advantage of PEGylation is the extension of the protein's circulation time in the body. The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance.[1][2][3] This leads to less frequent dosing, improving patient compliance and convenience.[4]

-

Reduced Immunogenicity: The PEG molecule can mask antigenic epitopes on the protein surface, shielding it from the host's immune system and reducing the likelihood of an immune response.[5]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.

-

Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG can enhance the solubility of proteins and prevent aggregation, which is a common challenge in protein formulation and delivery.

Data Presentation: The Impact of PEGylation on Therapeutic Proteins

The quantitative effects of PEGylation are best illustrated through direct comparison of key pharmacokinetic and immunogenicity parameters between native and PEGylated proteins.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-α

| Parameter | Interferon-α2a | Peginterferon-α2a (40 kDa branched PEG) | Interferon-α2b | Peginterferon-α2b (12 kDa linear PEG) |

| Absorption Half-life (t½ abs) | 2.3 hours | ~50 hours | 2.3 hours | 4.6 hours |

| Elimination Half-life (t½ elim) | ~7-10 hours | ~77-90 hours | ~2-3 hours | ~40-54 hours |

| Mean Apparent Clearance (CL/F) | ~231 mL/h/kg | ~2.3 mL/h/kg (100-fold reduction) | High | ~22 mL/h/kg (10-fold reduction) |

| Dosing Frequency | Three times a week | Once a week | Three times a week | Once a week |

Data compiled from multiple clinical studies. Values can vary based on the specific study and patient population.

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

| Parameter | Filgrastim (B1168352) (G-CSF) | Pegfilgrastim (20 kDa PEG-G-CSF) |

| Primary Clearance Mechanism | Renal | Neutrophil-mediated |

| Terminal Half-life (t½) | ~3.5-3.8 hours | ~15-80 hours (self-regulating) |

| Time to Peak Concentration (Tmax) | ~2-8 hours | ~16-120 hours |

| Apparent Clearance (CL/F) | Significantly higher | Significantly lower |

| Dosing Frequency | Daily injections | Single injection per chemotherapy cycle |

Data compiled from various pharmacokinetic studies.

Table 3: Immunogenicity of PEGylated vs. Non-PEGylated Asparaginase in Acute Lymphoblastic Leukemia (ALL) Patients

| Adverse Event | Native E. coli Asparaginase | PEG-Asparaginase |

| Hypersensitivity Reactions | Higher incidence | Lower incidence |

| Hepatic Injury | More frequent | Less frequent |

| Anti-Asparaginase Antibodies | Can lead to rapid clearance and allergic reactions | Reduced immunogenicity, but anti-PEG antibodies can still occur |

Clinical outcomes can be influenced by various factors including patient population and treatment regimen.

PEGylation Chemistries and Strategies

The choice of PEGylation chemistry is crucial for achieving the desired modification with optimal retention of the protein's biological activity. PEGylation strategies can be broadly categorized into two generations.

First-Generation PEGylation: Non-Specific Modification

Early PEGylation methods involved the random attachment of PEG to multiple sites on the protein surface, primarily targeting lysine (B10760008) residues. This often resulted in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and a potential loss of biological activity if PEG attachment occurred at or near the active site.

Second-Generation PEGylation: Site-Specific Modification

To overcome the limitations of first-generation approaches, site-specific PEGylation methods have been developed to attach PEG at a single, predetermined site on the protein. This leads to a homogeneous product with preserved biological activity. Common strategies include:

-

N-terminal PEGylation: Targeting the unique pKa of the N-terminal α-amino group allows for selective modification under controlled pH conditions.

-

Cysteine-directed PEGylation: Introduction of a free cysteine residue at a specific site via genetic engineering allows for highly specific conjugation with thiol-reactive PEGs, such as PEG-maleimide.

-

GlycoPEGylation: Enzymatic addition of a PEGylated sugar moiety to a specific glycosylation site on the protein.

Experimental Protocols

The following are detailed methodologies for common PEGylation and characterization experiments.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes a general procedure for the non-specific PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 100 mg/mL.

-

PEGylation Reaction:

-

Calculate the desired molar excess of mPEG-NHS to protein (typically ranging from 5:1 to 50:1).

-

Slowly add the calculated volume of the mPEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 20% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts by either dialyzing the reaction mixture against a suitable buffer or by using size-exclusion chromatography (SEC).

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide (B117702) Linker

This protocol outlines a method for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

-

Cysteine-containing protein in a dégazéd, thiol-free buffer (e.g., PBS with 1 mM EDTA), pH 6.5-7.5

-

mPEG-Maleimide

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if cysteines are in a disulfide bond

-

Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the dégazéd buffer to a concentration of 1-5 mg/mL.

-

If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

-

-

PEGylation Reaction:

-

Add a 5-20 fold molar excess of mPEG-Maleimide to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.

-

Purification: Purify the PEGylated protein from unreacted PEG and quenching agent using SEC.

-

Characterization: Confirm successful PEGylation and assess purity using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins based on the degree of PEGylation, as the attached PEG chains can shield the protein's surface charges.

Materials:

-

Crude PEGylation reaction mixture

-

IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)

-

Equilibration Buffer (low salt concentration)

-

Elution Buffer (high salt concentration, e.g., Equilibration Buffer + 1 M NaCl)

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Column Equilibration: Equilibrate the IEX column with at least 5-10 column volumes of Equilibration Buffer.

-

Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated column.

-

Wash: Wash the column with several column volumes of Equilibration Buffer to remove unbound material, including unreacted PEG.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).

-

Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired mono-PEGylated protein. Typically, species with a higher degree of PEGylation will elute earlier due to charge shielding.

-

Pooling and Desalting: Pool the fractions containing the pure PEGylated protein and desalt into a suitable storage buffer.

Protocol 4: Characterization by SDS-PAGE and MALDI-TOF Mass Spectrometry

SDS-PAGE Analysis:

-

Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated protein.

-

Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

-

Run the gel under standard conditions.

-

Stain the gel with a protein stain (e.g., Coomassie Blue). A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the PEGylated protein bands compared to the native protein.

MALDI-TOF Mass Spectrometry Analysis:

-

Sample Preparation: Mix the purified PEGylated protein solution with a suitable MALDI matrix (e.g., sinapinic acid).

-

Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous PEG polymer attached to the protein. The average molecular weight of the PEGylated protein can be determined, and the degree of PEGylation can be calculated by subtracting the molecular weight of the native protein.

Mandatory Visualizations

Signaling Pathway: The JAK-STAT Pathway

Many PEGylated protein therapeutics, such as interferons, exert their biological effects through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

References

- 1. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for m-PEG4-CH2-aldehyde Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development. It enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn reduces renal clearance, extends circulating half-life, and shields them from proteolytic degradation and immunogenic responses. m-PEG4-CH2-aldehyde is a monofunctional PEG reagent that enables the site-specific modification of proteins and peptides, primarily through the formation of a stable secondary amine bond with primary amino groups via reductive amination.

These application notes provide a detailed protocol for the bioconjugation of m-PEG4-CH2-aldehyde to a model protein, including methodologies for purification and characterization of the resulting conjugate.

Principle of the Reaction

The bioconjugation of m-PEG4-CH2-aldehyde with a protein proceeds via a two-step reductive amination process. First, the aldehyde group of the PEG reagent reacts with a primary amine on the protein (typically the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue) to form an unstable Schiff base (an imine). Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to form a stable secondary amine linkage. By controlling the reaction pH, preferential conjugation at the N-terminus can be achieved due to its lower pKa compared to the ε-amino groups of lysine residues.

Experimental Workflow

The overall experimental workflow for m-PEG4-CH2-aldehyde bioconjugation consists of several key stages: protein preparation, the PEGylation reaction, purification of the conjugate, and finally, characterization and analysis.

Detailed Experimental Protocols

Materials and Reagents

-

m-PEG4-CH2-aldehyde

-

Model Protein (e.g., Lysozyme, BSA)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 100 mM MES, pH 6.0 (for N-terminal selectivity)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification columns (e.g., Ion-Exchange or Size-Exclusion Chromatography)

-

Dialysis tubing or centrifugal filters for buffer exchange

Protocol for N-terminal PEGylation of a Model Protein

1. Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (100 mM MES, pH 6.0).

-

Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

2. Reagent Preparation:

-

m-PEG4-CH2-aldehyde Stock Solution: Equilibrate the vial of m-PEG4-CH2-aldehyde to room temperature. Prepare a 100 mM stock solution in anhydrous DMSO.

-

Sodium Cyanoborohydride Stock Solution: Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

3. PEGylation Reaction:

-

To the protein solution, add the m-PEG4-CH2-aldehyde stock solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

-

Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.

-

Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.

-

Incubate for 30 minutes at room temperature.

Purification of the PEGylated Protein

The purification strategy aims to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and any multi-PEGylated byproducts. Ion-exchange chromatography (IEX) is often the method of choice.

Protocol for Purification by Cation Exchange Chromatography:

-

Column: Strong cation exchange column (e.g., SP Sepharose).

-

Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 7.0.

-

Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 7.0.

-

Procedure:

-

Dilute the quenched reaction mixture with Buffer A to reduce the salt concentration.

-

Load the diluted sample onto the equilibrated column.

-

Wash the column with Buffer A to remove unreacted PEG reagent.

-

Elute the bound proteins using a linear gradient of 0-100% Buffer B. The PEGylated protein is expected to elute earlier than the unmodified protein due to the shielding of positive charges by the PEG chain.

-

Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified mono-PEGylated protein.

-

Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

-

Analyze the purified fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

2. Mass Spectrometry (MS) Analysis:

-

Use LC-MS to determine the exact mass of the PEGylated protein. This will confirm the covalent attachment of the PEG moiety and can be used to determine the degree of PEGylation (i.e., the number of PEG chains attached to the protein).

Quantitative Data Summary

The following tables provide representative data for a typical m-PEG4-CH2-aldehyde bioconjugation experiment.

| Reaction Parameter | Value |

| Protein Concentration | 2 mg/mL |

| m-PEG4-CH2-aldehyde:Protein Molar Ratio | 20:1 |

| Sodium Cyanoborohydride Concentration | 20 mM |

| Reaction pH | 6.0 |

| Reaction Time | 12 hours |

| Reaction Temperature | 4°C |

| Result | |

| Conjugation Efficiency (Mono-PEGylated) | ~75% |

| Unmodified Protein | ~20% |

| Multi-PEGylated Protein | ~5% |

| Purification Parameter | Value |

| Purification Method | Cation Exchange Chromatography |

| Result | |

| Yield of Mono-PEGylated Protein | ~60% |

| Purity of Mono-PEGylated Protein | >95% |

| Characterization Parameter | Unmodified Protein | Mono-PEGylated Protein |

| Apparent MW (SDS-PAGE) | ~14 kDa | ~20 kDa |

| Observed Mass (LC-MS) | 14,305 Da | 14,555 Da |

| Mass Shift | - | +250 Da |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Inactive m-PEG4-CH2-aldehyde due to hydrolysis. | Use a fresh vial of the PEG reagent and prepare the stock solution in anhydrous DMSO immediately before use. |

| Suboptimal pH. | Optimize the reaction pH for your specific protein. | |

| Insufficient molar excess of PEG reagent. | Increase the molar excess of m-PEG4-CH2-aldehyde. | |

| Protein Precipitation | High concentration of organic solvent from the PEG stock solution. | Keep the volume of the DMSO stock solution to a minimum (<10% of the total reaction volume). |

| Protein instability at the reaction pH. | Perform a buffer screen to identify the optimal pH for protein stability. | |

| Multiple PEGylation Products | High molar excess of PEG reagent. | Reduce the molar excess of m-PEG4-CH2-aldehyde. |

| Reaction pH is too high, leading to lysine modification. | Ensure the reaction pH is maintained at or below 6.5 for N-terminal selectivity. | |

| Long reaction time. | Optimize and potentially shorten the reaction time. |

Conclusion

This document provides a comprehensive guide to the bioconjugation of m-PEG4-CH2-aldehyde to proteins. The detailed protocols for the reaction, purification, and characterization, along with the troubleshooting guide, offer a solid foundation for researchers to successfully implement PEGylation strategies in their work. The site-specific nature of the reductive amination at controlled pH allows for the generation of more homogeneous and well-defined PEGylated biologics, which is a critical aspect of modern drug development.

Application Notes and Protocols for PEGylation of Peptides with m-PEG4-CH2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction